1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol” is an organic compound with the molecular formula C11H11F3O . It has a molecular weight of 216.20 .

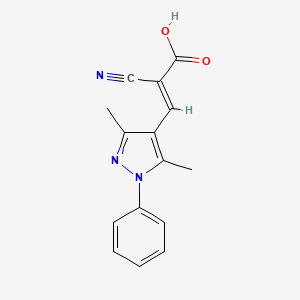

Molecular Structure Analysis

The molecular structure of “1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol” consists of a cyclopropyl group, a phenyl group, and a trifluoroethanol group . The exact 3D structure was not found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol” include a molecular weight of 216.20 and a molecular formula of C11H11F3O . Other specific properties such as boiling point and storage conditions were not found in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol is a compound with potential applications in synthetic chemistry, particularly in the synthesis of trifluoromethyl-substituted cyclopropanes. A two-step process involving the ruthenium-catalyzed Kharasch reaction followed by dehalogenation with magnesium has been described for synthesizing trifluoromethyl-substituted cyclopropanes, presenting an alternative to metal-catalyzed cyclopropanations (Risse et al., 2012). Additionally, the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, catalyzed by an adamantylglycine-derived dirhodium complex, generates trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity (Denton et al., 2007).

Catalysis and Material Science

In material science, the compound's derivatives might be involved in the development of novel materials. For example, the study of phenyl ring's impact on self-assembling phenomena in the liquid phase indicates that the phenyl ring significantly influences the self-organization of molecules via hydrogen bonding, which could be relevant for designing new materials (Nowok et al., 2021).

Environmental and Energy Applications

Compounds with cyclopropyl groups, similar to 1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol, may find applications in environmental and energy sectors. For instance, lanthanide-based metal-organic frameworks (MOFs) with cyclopropane-dicarboxylic acid have shown potential in magnetic refrigeration and CO2 conversion, suggesting that structurally related compounds might also be explored for such applications (Song et al., 2018).

Propriétés

IUPAC Name |

1-cyclopropyl-2,2,2-trifluoro-1-phenylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O/c12-11(13,14)10(15,9-6-7-9)8-4-2-1-3-5-8/h1-5,9,15H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHLCHSAMBEJFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2384781.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2384782.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2384787.png)

![Cyclopentyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2384789.png)

![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2384792.png)

![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2384793.png)

![3-[3-(1,3-Benzodioxol-5-yl)-4-formylpyrazol-1-yl]propanenitrile](/img/structure/B2384795.png)